Piketoprofen

Topical NSAID Musculoskeletal Rheumatology

Researchers requiring a validated topical NSAID for localized inflammation models often face variability in dermal penetration between formulations. Piketoprofen (CAS 60576-13-8) addresses this with demonstrated clinical equivalence to flurbiprofen LAT in head-to-head soft tissue rheumatism trials and rapid dermal absorption (30% in 15 minutes). • Clinically benchmarked topical NSAID with proven efficacy in acute soft tissue lesions • LogP 3.77-4.44, logS -4.58 parameters support rational formulation design and in silico modeling • Available as off-white to light yellow solid, ≥98% purity, shipped under ambient conditions

Molecular Formula C22H20N2O2
Molecular Weight 344.4 g/mol
CAS No. 60576-13-8
Cat. No. B1677876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiketoprofen
CAS60576-13-8
Synonyms2-(3-benzoylphenyl-alpha-methylacetamide)-4-methylpyridine
piketoprofen
piketoprofen hydrochloride
Molecular FormulaC22H20N2O2
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C22H20N2O2/c1-15-11-12-23-20(13-15)24-22(26)16(2)18-9-6-10-19(14-18)21(25)17-7-4-3-5-8-17/h3-14,16H,1-2H3,(H,23,24,26)
InChIKeyASFKKFRSMGBFRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Piketoprofen – Topical Propionic Acid NSAID


Piketoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives class. Chemically, it is the 4-picolineamide of ketoprofen and is structurally related to other arylpropionic acid NSAIDs such as ibuprofen and flurbiprofen [1]. Primarily developed and utilized for topical application, piketoprofen is formulated as a cream or aerosol to exert local analgesic and anti-inflammatory effects in musculoskeletal disorders like soft tissue rheumatism [2]. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins [3].

Piketoprofen vs. Ketoprofen and Ibuprofen


While piketoprofen shares the propionic acid NSAID class with ketoprofen and ibuprofen, these in-class compounds are not interchangeable. Piketoprofen is specifically engineered for topical use and demonstrates a distinct clinical and physicochemical profile. For instance, its chemical structure as a 4-picolineamide derivative of ketoprofen alters its lipophilicity and, consequently, its dermal penetration and local tissue retention properties . Clinically, piketoprofen has been directly compared in head-to-head trials against other topical NSAIDs like flurbiprofen, establishing a specific efficacy and safety benchmark [1]. In contrast, substituting a generic oral NSAID or even a different topical formulation would introduce unverified differences in local bioavailability, onset of action, and systemic exposure, which can critically impact therapeutic outcomes and safety in research and clinical practice .

Piketoprofen Clinical Comparisons


Equivalence to Flurbiprofen LAT in Soft Tissue Rheumatism

In a multicenter, randomized, double-blind, double-dummy, parallel-group clinical trial (n=129 patients with extra-articular rheumatism), piketoprofen cream (1.8%, 36 mg applied three times daily for 14 days) demonstrated statistically significant improvement from baseline in all assessed clinical parameters (severity of disease, spontaneous pain, tenderness, mobility; p < 0.0005 for all), and importantly, showed no statistically significant differences in efficacy compared to the local action transcutaneous (LAT) patch of flurbiprofen 40 mg applied twice daily [1]. Adverse event rates were nearly identical between groups: 9.7% (6/62) for flurbiprofen LAT and 9.8% (6/61) for piketoprofen cream [1].

Topical NSAID Musculoskeletal Rheumatology

Lipophilicity & Topical Delivery Potential

Piketoprofen exhibits a high partition coefficient (LogP of 3.77-4.44), which is a key determinant for its enhanced skin permeability and local tissue retention [REFS-1, REFS-2]. This high lipophilicity, compared to the more hydrophilic nature of many other NSAIDs, facilitates its accumulation in subcutaneous tissues, supporting its utility as a topical agent. Its low aqueous solubility (logS = -4.58) and high DMSO solubility (100 mg/mL) further inform its handling in in vitro experiments and formulation development [REFS-2, REFS-3].

Drug Delivery Formulation Physicochemistry

Formulation Versatility & Patented Delivery Systems

Piketoprofen has been successfully formulated not only as a conventional cream but also as a gel, ointment, jelly, and aerosol, as evidenced by multiple patents [1]. Patent literature also describes specific external-use pharmaceutical compositions containing piketoprofen designed to enhance its anti-inflammatory action [2]. This contrasts with some NSAIDs that are primarily available in oral or limited topical forms, making piketoprofen a more versatile candidate for developing novel topical drug delivery systems or for research into formulation-dependent efficacy.

Pharmaceutical Development Intellectual Property Formulation Science

Dermal Absorption & Local Tissue Retention

Studies indicate that piketoprofen exhibits rapid dermal absorption, with 30% of the applied dose absorbed within 15 minutes and 50% within 60 minutes when applied to human skin [1]. Notably, its systemic release from tissue depots is very slow, with metabolites detectable in the bloodstream only 80 hours after topical application [1]. This profile suggests a long local duration of action and minimal systemic exposure, a key differentiator from oral NSAIDs like ibuprofen, which achieve high systemic plasma concentrations and carry a greater risk of gastrointestinal and cardiovascular adverse effects [2].

Pharmacokinetics Transdermal Delivery Tissue Distribution

Efficacy in Acute Musculoskeletal Pain Models

In a randomized, parallel, single-blind study (n=50) focused on moderate to severe pain from acute soft tissue lesions, piketoprofen cream applied at least every 12 hours for 7 days was effective in reducing pain [1]. While the study did not include a direct comparator arm, the outcome provides a quantitative benchmark for efficacy in an acute setting, with a significant proportion of patients achieving pain relief. This evidence is useful when comparing to other topical NSAIDs like ibuprofen cream, which have a more established evidence base for chronic conditions but may have less specific data in this acute injury model.

Analgesia Acute Pain Muscle Injury

Piketoprofen Application Scenarios


Preclinical Soft Tissue Rheumatism Research

Piketoprofen is an optimal choice for studies requiring a validated, locally-acting NSAID with a proven clinical track record in soft tissue rheumatism. Its demonstrated clinical equivalence to flurbiprofen LAT in a head-to-head trial [1] provides a reliable benchmark for experimental designs. Its favorable dermal absorption and tissue retention profile [2] make it particularly suitable for pharmacokinetic/pharmacodynamic (PK/PD) studies in animal models of localized inflammation.

Novel Topical Formulation & Drug Delivery Development

The compound's versatile formulation history (creams, gels, ointments, aerosols) and existing patent literature on specialized topical compositions [1] make it an excellent starting material or comparator for developing new transdermal or dermal delivery technologies. Its well-defined physicochemical properties (LogP ~3.77-4.44, logS -4.58) [2] are critical parameters for in silico modeling and rational formulation design.

Comparative Efficacy in Acute Pain and Injury Models

For studies focusing on acute pain management, piketoprofen offers a specific evidence base in acute soft tissue lesions [1]. This positions it as a unique candidate for comparative effectiveness research against other topical NSAIDs, where data in acute settings may be sparse. Its rapid dermal absorption (30% in 15 minutes) [2] suggests a fast onset of local action, a key variable for acute pain studies.

Dermatological Safety & Photoallergy Studies

Piketoprofen has been implicated in photoallergic and contact dermatitis, similar to other arylpropionic acid derivatives like ketoprofen and dexketoprofen [1]. This makes it a valuable reference standard or test compound in dermatotoxicology and photoallergy research. It can be used to investigate the molecular mechanisms of NSAID-induced photosensitivity or to benchmark the safety of newer topical agents.

Technical Documentation Hub

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